6-(Piperazin-1-yl)pyridine-3-carboxamide

Fragment-based drug discovery Atypical protein kinase C Cancer therapeutics

The 6-(piperazin-1-yl)pyridine-3-carboxamide scaffold drives exceptional SAR outcomes: a 1,570-fold affinity gain in PKC-ι inhibition (IC₅₀ 270 nM) and selective ME3 inhibition (IC₅₀ 0.15 µM, 15-fold over ME1). Generic pyridine-carboxamide fragments cannot replicate these results. The piperazine moiety provides a unique vector for fragment elaboration. Essential for FBDD, kinase, epigenetic, and metabolic enzyme programs. High-purity, research-grade material available immediately.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
CAS No. 334002-41-4
Cat. No. B3260735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperazin-1-yl)pyridine-3-carboxamide
CAS334002-41-4
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=C(C=C2)C(=O)N
InChIInChI=1S/C10H14N4O/c11-10(15)8-1-2-9(13-7-8)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2,(H2,11,15)
InChIKeyYCCSCLIXVOQFHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Piperazin-1-yl)pyridine-3-carboxamide (CAS 334002-41-4): A Validated Pyridyl Carboxamide Scaffold for Kinase and Epigenetic Probe Development


6-(Piperazin-1-yl)pyridine-3-carboxamide (CAS 334002-41-4), also known as 6-(1-piperazinyl)nicotinamide, is a heterocyclic small molecule scaffold defined by a pyridine ring substituted with a piperazine moiety at the 6-position and a carboxamide group at the 3-position. Its molecular formula is C₁₀H₁₄N₄O with a molecular weight of 206.24 g/mol . This compound serves as a privileged starting point for the rational design of potent and selective inhibitors targeting diverse protein classes, including atypical kinases, malic enzymes, complement proteases, and histone deacetylases [1][2][3]. Its utility lies not in its intrinsic potency as a stand-alone inhibitor, but in its capacity to be systematically elaborated into high-affinity tool compounds and therapeutic leads, as evidenced by fragment-based drug discovery campaigns and structure-activity relationship (SAR) studies that demonstrate >1,500-fold improvements in target affinity following optimization [4].

6-(Piperazin-1-yl)pyridine-3-carboxamide Procurement: Why Generic Pyridine-Carboxamide Scaffolds Cannot Substitute


Generic substitution with unoptimized pyridine-carboxamide fragments is scientifically invalid because the 6-(piperazin-1-yl)pyridine-3-carboxamide core confers a unique vector for fragment growth that is not replicated by regioisomeric or heteroatom-substituted analogs. In a fragment-based drug discovery campaign targeting PKC-ι, the initial pyridine fragment exhibited weak inhibitory activity with an IC₅₀ of 424 µM [1]. Systematic structure-guided optimization, which exploited the specific geometry and hydrogen-bonding capacity of the piperazine-substituted pyridine carboxamide, ultimately yielded a potent inhibitor with an IC₅₀ of 270 nM—a 1,570-fold improvement in affinity [1][2]. Similarly, SAR studies on malic enzyme 3 (ME3) inhibitors identified that the 6-piperazin-1-ylpyridin-3-ol amide scaffold, when appropriately substituted, can achieve potent and selective ME3 inhibition (IC₅₀ = 0.15 µM) with 15- and 9-fold selectivity over ME1 and ME2, respectively [3]. These examples demonstrate that the 6-(piperazin-1-yl)pyridine-3-carboxamide scaffold provides a critical starting point for achieving target potency and selectivity that cannot be realized with closely related but structurally distinct pyridine-carboxamide analogs. Procurement of this specific scaffold is therefore essential for research programs aiming to build upon established SAR and achieve comparable or improved inhibitor profiles.

6-(Piperazin-1-yl)pyridine-3-carboxamide: Quantitative Evidence of Scaffold Productivity Across Target Classes


Scaffold Optimization Delivers 1,570-Fold Improvement in PKC-ι Affinity

The unoptimized 6-(piperazin-1-yl)pyridine-3-carboxamide fragment displays weak inhibition of PKC-ι with an IC₅₀ of 424 µM. Structure-guided optimization of this scaffold, which involved the addition of a 2-amino group and a phenyl linker bearing a piperazine moiety, resulted in the potent inhibitor 2-amino-5-[3-(piperazin-1-yl)phenyl]-N-(pyridin-4-yl)pyridine-3-carboxamide (PDB ligand of 6ILZ) with an IC₅₀ of 270 nM [1][2]. This represents a 1,570-fold improvement in target affinity achieved through systematic elaboration of the core scaffold [3].

Fragment-based drug discovery Atypical protein kinase C Cancer therapeutics

ME3 Inhibition: 6-Piperazin-1-ylpyridin-3-ol Amide Scaffold Yields Potent and Selective Inhibitor

In a medicinal chemistry campaign targeting malic enzyme 3 (ME3) for pancreatic cancer therapy, the 6-piperazin-1-ylpyridin-3-ol amide scaffold served as the basis for SAR exploration. The optimized compound 16b, which incorporates this core, demonstrated an IC₅₀ of 0.15 µM against ME3, with 15-fold selectivity over ME1 and 9-fold selectivity over ME2. In a cellular context, compound 16b inhibited the growth of ME2-null BxPC-3 pancreatic cancer cells with an IC₅₀ of 3.5 µM [1].

Malic enzyme 3 Pancreatic ductal adenocarcinoma Metabolic enzyme inhibition

C1s Protease Inhibition: Phenylpiperazine Analog Achieves Micromolar Affinity

The 6-(piperazin-1-yl)pyridine-3-carboxamide scaffold was modified to yield 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1), a selective, competitive inhibitor of the C1s protease. A1 binds directly to C1s with a Kd of ~9.8 µM and a Ki of ~5.8 µM. A 1.8-Å crystal structure of A1 bound to C1s revealed the molecular basis for its inhibition and guided further SAR exploration of the scaffold [1].

Complement pathway C1s protease Autoimmune disease

6-(Piperazin-1-yl)pyridine-3-carboxamide: Optimal Application Scenarios for Fragment-Based Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery for Atypical Kinases

As demonstrated by the 1,570-fold improvement in PKC-ι inhibitory potency achieved through structure-guided optimization of the 6-(piperazin-1-yl)pyridine-3-carboxamide fragment [1][2], this scaffold is an ideal starting point for fragment-based drug discovery (FBDD) programs targeting kinases with challenging active sites. The scaffold's low molecular weight (206.24 g/mol) and ligand efficiency make it suitable for fragment screening, while the piperazine moiety provides a versatile handle for subsequent chemical elaboration. Researchers should prioritize this scaffold when initiating FBDD campaigns against atypical kinases, such as PKC-ι, or other kinases where a novel binding mode is desired.

Development of Isoform-Selective Metabolic Enzyme Inhibitors

The successful generation of compound 16b, a 6-piperazin-1-ylpyridin-3-ol amide derivative that inhibits ME3 with an IC₅₀ of 0.15 µM and exhibits 15-fold selectivity over ME1 and 9-fold over ME2 [3], highlights the scaffold's utility in creating isoform-selective chemical probes. Research programs focused on metabolic enzymes, such as malic enzymes, should consider this scaffold for the rational design of tool compounds that can dissect isoform-specific functions in disease models, particularly in pancreatic cancer where ME3 dependency arises from ME2 deletion.

Structure-Guided Design of Protease Inhibitors

The crystal structure of the phenylpiperazine analog A1 bound to C1s protease (1.8 Å resolution) [4] demonstrates that derivatives of 6-(piperazin-1-yl)pyridine-3-carboxamide are amenable to high-resolution structural studies. This makes the scaffold particularly valuable for structure-based drug design efforts against proteases involved in complement-mediated diseases. Procurement of this scaffold is recommended for laboratories equipped with X-ray crystallography or computational modeling capabilities that seek to establish detailed structure-activity relationships and guide iterative medicinal chemistry.

Epigenetic Probe Development: HDAC Inhibition

The scaffold has been elaborated into N-(3-amino-6-(4-fluorophenyl)pyridin-2-yl)-6-(piperazin-1-yl)nicotinamide, an HDAC2 inhibitor with an IC₅₀ of 200 nM [5]. This indicates that the 6-(piperazin-1-yl)pyridine-3-carboxamide core can serve as a foundation for developing epigenetic modulators. Researchers in the epigenetics field should utilize this scaffold to generate novel histone deacetylase inhibitors or other chromatin-modifying enzyme probes, leveraging its proven track record of delivering nanomolar potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Piperazin-1-yl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.